molecular formula C13H11BFNO3 B1437300 (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid CAS No. 874289-41-5

(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid

Cat. No. B1437300
CAS RN: 874289-41-5
M. Wt: 259.04 g/mol
InChI Key: KNJJUAJHTJOKIU-UHFFFAOYSA-N
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Description

(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid is a chemical compound with the CAS Number: 874289-41-5. It has a molecular weight of 259.04 and its IUPAC name is 5-(anilinocarbonyl)-2-fluorophenylboronic acid .


Molecular Structure Analysis

The InChI code for (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid is 1S/C13H11BFNO3/c15-12-7-6-9(8-11(12)14(18)19)13(17)16-10-4-2-1-3-5-10/h1-8,18-19H,(H,16,17) .


Chemical Reactions Analysis

While specific chemical reactions involving (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid are not available, boronic acids are generally known to participate in various types of reactions, including Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

“(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid” can be used as a reactant in Suzuki-Miyaura cross-coupling reactions. This is a type of palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds between a boronic acid and an aryl or vinyl halide. This reaction is widely used in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and organic materials .

Synthesis of Molecular Switches

The compound may be involved in the synthesis of molecular switches. Molecular switches can change their physical or chemical state upon external stimuli, such as light, pH, or electric field. These switches have potential applications in molecular electronics and photonics .

Preparation of Anion Receptors

Phenylboronic acids are known to be used in the preparation of anion receptors, which are important for polymer electrolytes. Polymer electrolytes are used in various types of batteries and fuel cells, and enhancing their properties can lead to more efficient energy storage systems .

Rhodium-Catalyzed Arylation

The compound could be used in rhodium-catalyzed arylation processes to synthesize trisubstituted allylic alcohols. These alcohols are valuable intermediates in organic synthesis and can lead to the production of various pharmaceuticals and fine chemicals .

Antitumor Agents

Boronic acids can be reactants for the preparation of inhibitors of kinesin spindle protein (KSP), which are potential antitumor agents. KSP inhibitors can disrupt mitosis in cancer cells, leading to cell death .

Fluorescent Sensing of Glucose

Phenylboronic acids have been utilized for fluorescent sensing of glucose. A derivative like “(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid” could potentially be used to develop rapid fluorescent sensors for glucose, which is crucial for diabetes management .

Sensing Applications

Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications. These interactions can be exploited in the development of sensors for environmental monitoring or medical diagnostics .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315-H319, indicating that it can cause skin irritation and serious eye irritation. Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

Mechanism of Action

Target of Action

Boronic acids are generally known for their role in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide or pseudo-halide .

Mode of Action

The mode of action of (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid is likely related to its role in the Suzuki-Miyaura cross-coupling reaction. In this reaction, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process is known as transmetalation .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid participates, is a key biochemical pathway. This reaction is widely used in organic synthesis for the construction of carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various biologically active compounds and complex organic molecules .

Result of Action

The result of the action of (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including biologically active molecules and complex organic structures .

Action Environment

The action of (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is typically performed under mild conditions and is tolerant to various functional groups . Additionally, the compound should be stored in an inert atmosphere at room temperature , indicating that its stability and efficacy could be affected by factors such as temperature and exposure to oxygen.

properties

IUPAC Name

[2-fluoro-5-(phenylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BFNO3/c15-12-7-6-9(8-11(12)14(18)19)13(17)16-10-4-2-1-3-5-10/h1-8,18-19H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJJUAJHTJOKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660248
Record name [2-Fluoro-5-(phenylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid

CAS RN

874289-41-5
Record name [2-Fluoro-5-(phenylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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